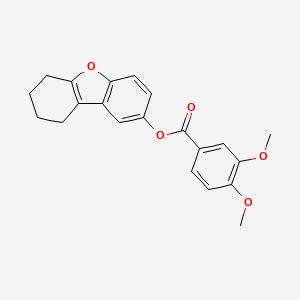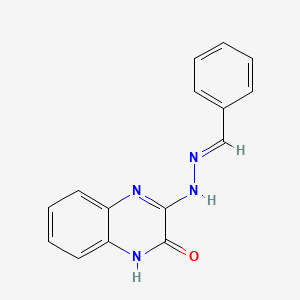![molecular formula C8H15NO B2995676 Endo-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 504-12-1](/img/structure/B2995676.png)
Endo-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-9-azabicyclo[3.3.1]nonan-3-ol is a chemical compound with the CAS Number: 504-12-1 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 9-azabicyclo[3.3.1]nonan-3-ol .
Synthesis Analysis
A method for producing an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . This method is considered cost-effective and is used to produce intermediates for agrochemical agents or medicines .Molecular Structure Analysis
The linear formula for Endo-9-azabicyclo[3.3.1]nonan-3-ol is C8H15NO . The InChI code for this compound is 1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 .Physical And Chemical Properties Analysis
Endo-9-azabicyclo[3.3.1]nonan-3-ol is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Agrochemical Agents
Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives find application in agrochemicals. These compounds can serve as intermediates for the synthesis of pesticides, herbicides, and fungicides. Their structural features make them valuable for enhancing crop yield and protecting plants from pests and diseases .
Organic Synthesis
a. Oxidation Reactions: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, such as N-oxyl (ABNO), serve as catalytic oxidants. They participate in aerobic oxidation reactions, especially for converting alcohols to carbonyl compounds. These greener oxidation methods are environmentally friendly and efficient .
b. Functional Group Transformations: Researchers utilize endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives in synthetic transformations. For instance, they react with potassium iodide or sodium azide to introduce functional groups. Additionally, reductions of these compounds yield valuable alcohols with stereochemical diversity .
Crystallography and Intermolecular Interactions
The impact of unsaturation on crystal structures and intermolecular networks of six-membered rings in endo-9-azabicyclo[3.3.1]nonane derivatives has been studied. Crystallographic analyses provide insights into their solid-state behavior and potential applications .
Safety and Hazards
Mechanism of Action
Target of Action
Endo-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound that plays a significant role in various biochemical reactions . .
Mode of Action
The compound is known to interact with its targets through a series of chemical reactions. For instance, a 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative .
Biochemical Pathways
The compound is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This reaction is part of broader biochemical pathways that play a crucial role in various biological processes.
Result of Action
The result of the compound’s action is the production of carbonyl compounds from the oxidation of alcohols . These carbonyl compounds can then participate in further reactions, contributing to various biological processes.
Action Environment
The action of Endo-9-azabicyclo[3.3.1]nonan-3-ol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy .
properties
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-9-azabicyclo[3.3.1]nonan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)
![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)



![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2995615.png)
